T2AA
Overview
Description
T2AA, also known as 4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol, is a compound that acts as an inhibitor of proliferating cell nuclear antigen (PCNA). This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and DNA replication.
Mechanism of Action
Target of Action
The primary target of T2AA is the Proliferating Cell Nuclear Antigen (PCNA) . PCNA is a key factor in DNA replication and repair, playing a crucial role in cell proliferation .
Mode of Action
This compound acts as an inhibitor of PCNA . It inhibits the interaction between PCNA and PIP-box peptide, a sequence found in many proteins that interact with PCNA . This interaction is crucial for DNA replication and repair processes . This compound also inhibits the interaction between PCNA and DNA polymerase δ , which is essential for the synthesis of the lagging strand during DNA replication .
Biochemical Pathways
By inhibiting PCNA, this compound affects the DNA replication process . It causes DNA replication stress by stalling DNA replication forks . This disruption in DNA replication can lead to DNA damage and cell cycle arrest .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
This compound’s inhibition of PCNA leads to a stall in DNA replication, causing DNA replication stress . This can result in cell growth arrest in the S-phase of the cell cycle . Additionally, this compound has been shown to suppress cancer cell growth .
Action Environment
It is known that this compound should be stored under desiccating conditions at -20°c This suggests that moisture and temperature could potentially affect its stability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T2AA involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Iodination: The introduction of iodine atoms into the phenol ring.
Amination: The addition of an amino group to the intermediate compound.
Hydroxylation: The introduction of a hydroxyl group to the intermediate compound.
The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The specific temperatures and reaction times vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
T2AA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: this compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
The reaction conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted forms of this compound. These products have different chemical and biological properties, making them useful for various applications in scientific research.
Scientific Research Applications
T2AA has several scientific research applications, including:
Cancer Biology: this compound is used as an inhibitor of proliferating cell nuclear antigen (PCNA), which plays a crucial role in DNA replication and repair.
DNA Replication Studies: this compound is used to study the mechanisms of DNA replication and repair.
Drug Development: this compound is used in the development of new drugs targeting PCNA and other proteins involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to T2AA include:
- Dihydroguaiaretic acid
- SR 11302
- Bractoppin
- S-Adenosyl-L-methionine disulfate tosylate
- Flucytosine
- Pyridostatin TFA
- SL327
Uniqueness of this compound
This compound is unique due to its specific inhibition of proliferating cell nuclear antigen (PCNA) and its ability to induce DNA replication stress. Unlike other compounds, this compound has a high affinity for the PCNA/PIP-box peptide interaction, making it a potent inhibitor of DNA replication and a valuable tool in cancer research .
Properties
IUPAC Name |
4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSKXJRVWVXRI-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.